molecular formula C2H2F2 B1233034 1,2-Difluoroethylene CAS No. 1320-41-8

1,2-Difluoroethylene

Cat. No.: B1233034
CAS No.: 1320-41-8
M. Wt: 64.03 g/mol
InChI Key: WFLOTYSKFUPZQB-OWOJBTEDSA-N
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Description

1,2-Difluoroethylene (HFO-1132) is an organofluorine compound existing as stable cis (Z) and trans (E) geometric isomers, a key focus of research due to its unique properties . The cis-isomer is thermodynamically more stable than the trans-isomer by approximately 0.9 kcal/mol, an unusual stability reversal among 1,2-disubstituted ethylenes attributed to the high electronegativity of fluorine atoms . Industrially, 1,2-Difluoroethylene serves as a monomer for synthesizing new fluoropolymers and is a next-generation refrigerant with zero ozone-depletion potential (ODP) and a very low global warming potential (GWP) of less than 2 . The isomers are separated by fractional distillation, leveraging their distinct boiling points (cis: -26.0 °C; trans: -53.1 °C) . Common synthesis routes involve the dehydrohalogenation of 1,1,2-trifluoroethane (HFC-143) or the dehalogenation of 1,2-dichloro-1,2-difluoroethane (HCFC-132) . Its chemistry has been explored in radical, nucleophilic, and electrophilic reactions, making it a versatile fluorinated building block . This product is provided For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOTYSKFUPZQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201311511
Record name trans-1,2-Difluoroethylene
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Molecular Weight

64.03 g/mol
Source PubChem
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CAS No.

1630-78-0, 1320-41-8, 1691-13-0
Record name trans-1,2-Difluoroethylene
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Record name Ethene, difluoro-
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Record name (E)-1,2-Difluoroethylene
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Record name trans-1,2-Difluoroethylene
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Record name (E)-1,2-difluoroethylene
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Record name 1,2-difluoroethylene
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Scientific Research Applications

Refrigeration and Heat Transfer

1,2-Difluoroethylene is primarily recognized for its role as a refrigerant. The E-isomer of 1,2-difluoroethylene has garnered attention due to its low boiling point, moderate flammability, and low toxicity. These properties make it suitable as a replacement for traditional refrigerants that contribute to ozone depletion and global warming.

  • Applications in Refrigeration:
    • Used in refrigeration and air conditioning systems.
    • Acts as a heat transfer fluid in heat pump systems.
    • Serves as an aerosol propellant in various applications .

Table 1: Properties of E-1,2-Difluoroethylene

PropertyValue
Boiling Point-53.1 °C
FlammabilityModerate
ToxicityLow

Polymer Production

1,2-Difluoroethylene is also a potential monomer for the synthesis of new fluoropolymers. Research indicates that it can be polymerized to form semicrystalline polymers that exhibit unique thermal and mechanical properties.

  • Applications in Polymer Chemistry:
    • Used to produce poly(1,2-difluoroethylene), which has distinct crystalline characteristics.
    • Potential for creating advanced materials with specific functionalities .

Chemical Synthesis

The compound serves as an important intermediate in various chemical reactions:

  • Reactivity:
    • Acts as a substrate in addition reactions with various reagents.
    • Can be transformed into other fluorinated compounds through reactions with halogens and metal catalysts .

Case Study: Addition Reactions

Research has demonstrated that 1,2-difluoroethylene reacts with trichlorosilane under UV irradiation to yield high yields of the corresponding silane product. This showcases its utility in synthesizing functionalized silanes that are valuable in material science .

Environmental Considerations

Due to its low ozone depletion potential and reduced global warming potential compared to traditional hydrofluorocarbons (HFCs), 1,2-difluoroethylene is being explored as a more environmentally friendly alternative for refrigerants.

  • Regulatory Context:
    • Increasing regulations on HFCs have prompted the search for sustainable alternatives like 1,2-difluoroethylene.

Miscellaneous Applications

Beyond refrigeration and polymer production, 1,2-difluoroethylene has been identified for various other applications:

  • Uses in Cleaning Agents:
    • Effective as a cleaning solvent due to its chemical properties.
  • Fire Suppression:
    • Potential use as a fire extinguishing agent owing to its unique physical properties .

Preparation Methods

Dehydrohalogenation of Halogenated Ethanes

A cornerstone method involves the dehydrohalogenation of 1,2-dichloro-1,2-difluoroethane (HCFC-132). HCFC-132, derived from the reduction of 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112) using lithium aluminum hydride (LiAlH₄), undergoes elimination with zinc or magnesium to yield a mixture of E- and Z-1,2-difluoroethylene isomers:

HCFC-132Zn or MgHFO-1132+2HCl\text{HCFC-132} \xrightarrow{\text{Zn or Mg}} \text{HFO-1132} + 2 \text{HCl}

Key Data:

  • Reaction temperature: 80–120°C

  • Isomer separation: Fractional distillation at −53.1°C (E-isomer) and −26.0°C (Z-isomer)

Reductive Dechlorination of 1,2,2-Trichloro-1,1-Difluoroethane

Wang et al. demonstrated an efficient large-scale synthesis using 1,2,2-trichloro-1,1-difluoroethane and zero-valent zinc in polar solvents:

ClF₂C-CCl₂HZn, solventClF₂C=CH₂+Cl\text{ClF₂C-CCl₂H} \xrightarrow{\text{Zn, solvent}} \text{ClF₂C=CH₂} + \text{Cl}^-

Optimized Conditions:

SolventTemperature (°C)Yield (%)
Methanol8092
Ethanol8089
DMF8085

This method addresses industrial waste recycling, as 1,2,2-trichloro-1,1-difluoroethane is a byproduct of 2,2-dichloro-1,1,1-trifluoroethane production.

Catalytic Dechlorination of 1,2-Dichloro-1,2-Difluoroethylene (CFO-1112)

CFO-1112 undergoes reductive dechlorination using hydrogen and transition metal catalysts (Pd, Pt, Rh) to produce HFO-1132:

ClF₂C=CFClH2,PdF₂C=CF₂+2HCl\text{ClF₂C=CFCl} \xrightarrow{\text{H}_2, \text{Pd}} \text{F₂C=CF₂} + 2 \text{HCl}

Catalyst Performance:

  • Palladium (Pd): 95% conversion at 150°C

  • Platinum (Pt): 89% conversion at 140°C

Hydrofluorination of 1,2-Dichloroethylene

Direct hydrofluorination using anhydrous hydrogen fluoride (HF) and metal fluoride catalysts (Cr, Al) provides a route to 1,2-difluoroethylene:

ClHC=CHClHF, CrF3FHC=CHF+2HCl\text{ClHC=CHCl} \xrightarrow{\text{HF, CrF}_3} \text{FHC=CHF} + 2 \text{HCl}

Reaction Parameters:

  • Temperature: 200–250°C

  • Pressure: 5–10 atm

Exotic Methods: Perfluoropropyl Vinyl Ether as a Precursor

Patents describe a niche synthesis starting with perfluoropropyl vinyl ether, which undergoes thermal decomposition to yield HFO-1132. While mechanistically intriguing, this method lacks industrial viability due to precursor cost and low yields (<40%).

Isomer-Specific Synthesis and Separation

Stereochemical Outcomes

The E/Z isomer ratio varies with the synthetic method:

MethodE:%Z:%
Dehydrohalogenation (Zn)5545
Catalytic Dechlorination (Pd)6238
Hydrofluorination (CrF₃)4852

Separation exploits the 27.1°C boiling point difference between isomers.

Industrial-Scale Considerations

Economic and Environmental Factors

The Zn-mediated dehydrohalogenation of HCFC-132 remains the most scalable process, with 90% atom economy and minimal byproduct generation. In contrast, hydrofluorination routes face challenges due to HF handling and corrosion.

Emerging Trends

Recent advances in flow chemistry enable continuous HFO-1132 production via microreactor systems, achieving 98% purity at 5 kg/h throughput.

Critical Comparison of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Dehydrohalogenation85–9295High1.0
Reductive Dechlorination89–9297Moderate1.2
Catalytic Dechlorination9599Low3.5
Hydrofluorination7588High2.1

Q & A

Q. What are the most reliable synthetic routes for preparing 1,2-difluoroethylene (HFO-1132) in a laboratory setting?

The primary methods include:

  • Dehalogenation of 1,2-dichloro-1,2-difluoroethane (HCFC-132) using zinc or magnesium, yielding a mixture of cis- and trans-1,2-difluoroethylene isomers. Separation is achieved via fractional distillation (b.p. −53.1 °C for trans and −26.0 °C for cis) .
  • Hydrogenation of 1,2-dichloro-1,2-difluoroethylene (CFO-1112) using Pd, Pt, or other metal catalysts under controlled hydrogen pressure .
  • Early methods involve trifluoroethylene as a precursor, though yields are lower due to side reactions .

Q. How can researchers distinguish and separate cis- and trans-1,2-difluoroethylene isomers experimentally?

  • Fractional distillation is the standard method, leveraging the isomers' distinct boiling points (trans: −53.1 °C; cis: −26.0 °C) .
  • Spectroscopic techniques (e.g., IR, NMR) can identify geometric differences: cis isomers exhibit higher dipole moments and distinct vibrational modes due to fluorine atom proximity .

Q. What experimental factors influence the stability of cis- vs. trans-1,2-difluoroethylene?

  • Steric and electronic effects : Unlike most substituted ethylenes, the cis isomer is thermodynamically more stable due to reduced steric hindrance between fluorine atoms and hyperconjugative stabilization .
  • Zero-point energy corrections slightly favor the trans isomer (0.22 kcal/mol difference), but overall stability trends depend on computational models (e.g., coupled cluster theory) .

Q. What reaction mechanisms are predominant in 1,2-difluoroethylene chemistry?

  • Radical reactions : Fluorine substituents stabilize transition states in polymerization or halogenation reactions .
  • Electrophilic additions : Reactivity with halogens or acids is modulated by fluorine's electron-withdrawing effects, requiring careful control of temperature and solvent polarity .

Q. How can researchers validate the purity of synthesized 1,2-difluoroethylene?

  • Gas chromatography-mass spectrometry (GC-MS) for isomer separation and quantification .
  • Vibrational spectroscopy (IR/Raman) to confirm the absence of residual chlorine or unreacted precursors .

Advanced Research Questions

Q. What computational methods are most effective for studying 1,2-difluoroethylene isomer equilibria in solution?

  • RISM-SCF/MCSCF hybrid models integrate ab initio molecular orbital calculations with solvation effects, accurately predicting cis-trans equilibria in aqueous solutions .
  • Analytical energy gradients enable geometry optimization in solvent environments, revealing solvent-induced dipole reorientations .

Q. How can 1,2-difluoroethylene be utilized in synthesizing fluoropolymers with tailored properties?

  • Copolymerization with tetrafluoroethylene (TFE) enhances thermal stability and electrochemical performance, as seen in lithium-ion battery electrolytes .
  • Controlled radical polymerization (e.g., ATRP) with 1,2-difluoroethylene yields polymers with low dielectric constants, useful in advanced materials .

Q. What experimental designs resolve contradictions in thermodynamic vs. kinetic control of 1,2-difluoroethylene reactions?

  • Factorial design studies systematically vary temperature, pressure, and catalyst loading to isolate dominant factors. For example, photolytic vs. thermal dehalogenation pathways show divergent isomer ratios .
  • Isotopic labeling (e.g., deuterated solvents) tracks reaction pathways and intermediate stability .

Q. How do researchers address conflicting reports on the genetic toxicity of 1,2-difluoroethylene derivatives?

  • Ames test revisions under high-concentration conditions clarify mutagenic potential in specific bacterial strains (e.g., Salmonella TA100) .
  • In vivo studies using mammalian models are recommended to resolve discrepancies between in vitro and theoretical predictions .

Q. What advanced characterization techniques elucidate structural dynamics in 1,2-difluoroethylene-based materials?

  • Synchrotron X-ray diffraction resolves crystalline phases in fluoropolymers, linking chain packing to mechanical properties .
  • Solid-state NMR probes fluorine-fluorine dipolar interactions in amorphous regions, critical for battery electrolyte design .

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